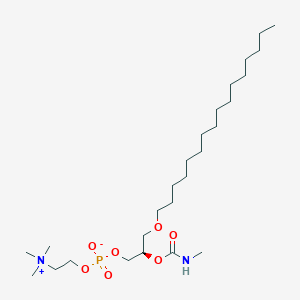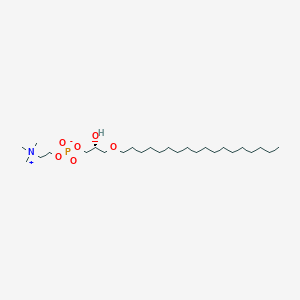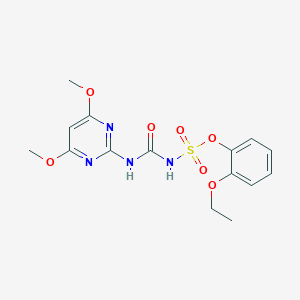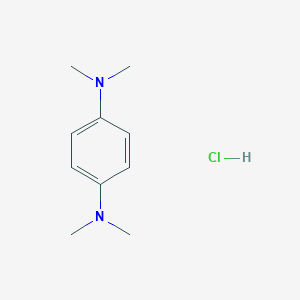
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD) is a redox mediator used in the oxidase test for detecting bacterial cytochrome c oxidases . It is commonly used to perform the oxidase test for the colorimetric identification of pathogenic and non-pathogenic bacteria . It is also an oxidizable compound that serves as a reducing co-substrate for heme peroxidases .
Molecular Structure Analysis
The molecular formula of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is C10H16N2.2HCl, and its molecular weight is 237.17 g/mol . The InChI string isInChI=1S/C10H16N2.2ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;;/h5-8H,1-4H3;2*1H . Chemical Reactions Analysis
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD) is a redox reagent with low ionization potential widely used as an electron donor for photosystem I . It also acts as an electron acceptor in photosystem II . TMPD undergoes one-electron oxidation by the heme peroxidase higher oxidation states (compounds I and II) producing a highly colored product that absorbs at 611 nm .Physical And Chemical Properties Analysis
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is a powder that is off-white to gray-brown in color . It has a melting point of 222-224 °C (lit.) . It is soluble in water, with a solubility of 500 mg/10 mL . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Reducing Co-substrate for Heme Peroxidases
“N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride” (TMPD) is an oxidizable compound that serves as a reducing co-substrate for heme peroxidases . Heme peroxidases are a class of enzymes that play a crucial role in biological processes such as hormone synthesis, immune response, and detoxification. TMPD aids these enzymes in their function by providing the necessary reducing power .
Test Reagent in Microbiology
TMPD is used as a test reagent in microbiology for the classification of cytochrome oxidase positive aerobic microorganisms . Cytochrome oxidase is an enzyme present in certain bacteria, and its presence or absence is used as a diagnostic tool in microbiology. TMPD, due to its specific chemical properties, can help identify these bacteria .
Detection of Peroxidases on Polyacrylamide Gels
TMPD finds application in the detection of peroxidases on polyacrylamide gels . Peroxidases are enzymes that play a key role in many biological processes, and their detection and quantification are important in biochemical research. TMPD can be used to visualize these enzymes on polyacrylamide gels, a common technique used in molecular biology .
Electrosynthesis of p-Phenylenediamines
Amine functionalization of TMPD has been used for the electrosynthesis of a wide range of p-phenylenediamines . This process involves the stabilization of the redox-active species via amine functionalization, which allows for the electrochemical synthesis of p-phenylenediamine derivatives in green conditions .
Wirkmechanismus
Target of Action
TMPD primarily targets cytochrome c oxidases . These enzymes are part of the electron transport chain in mitochondria and play a crucial role in cellular respiration .
Biochemical Pathways
TMPD is involved in the oxidase test for detecting bacterial cytochrome c oxidases . It is commonly used to perform the oxidase test for the colorimetric identification of pathogenic and non-pathogenic bacteria .
Pharmacokinetics
Its solubility in water (500 mg/10 ml) suggests that it could be readily absorbed and distributed in the body .
Result of Action
The interaction of TMPD with its targets leads to changes in the color of the compound, which is used to identify the presence of cytochrome c oxidase positive aerobic microorganisms .
Action Environment
The efficacy and stability of TMPD can be influenced by environmental factors such as temperature and light. For instance, TMPD may darken in color during storage . Therefore, it is recommended to store TMPD in a dry, cool, and well-ventilated place .
Safety and Hazards
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride causes skin irritation and serious eye irritation . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing . In case of contact, rinse skin with water/shower, and rinse eyes cautiously with water for several minutes . If irritation persists, seek medical advice/attention .
Zukünftige Richtungen
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD) has potential applications in the screening of therapeutics that inhibit COX activity in vivo . Its role as a redox reagent and its use in the oxidase test for detecting bacterial cytochrome c oxidases suggest its potential in microbiological and biochemical research .
Eigenschaften
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;;/h5-8H,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHKTSXMTASXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060915 | |
| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15753 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | |
CAS RN |
637-01-4 | |
| Record name | NSC36730 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66W8HKA51X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



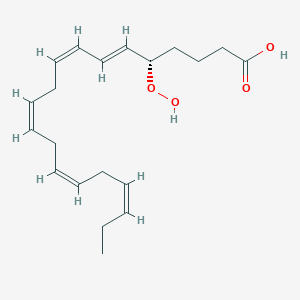

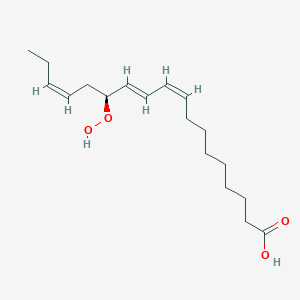



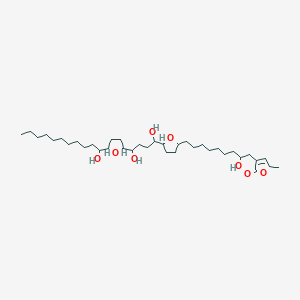
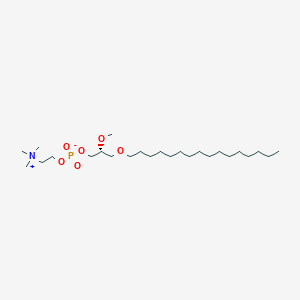
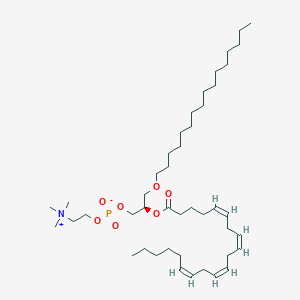
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
